molecular formula C22H22O10 B12105851 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B12105851
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-UHFFFAOYSA-N
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Description

This compound is a flavone glycoside characterized by a chromen-4-one core (flavone) with a 4-methoxyphenyl group at position 2, a hydroxyl group at position 5, and a β-D-glucopyranosyl moiety at position 6. Its molecular formula is C₂₂H₂₂O₁₀, with a molecular weight of 446.40 g/mol (CAS 80443-15-8) . The glycosyl group enhances water solubility compared to non-glycosylated flavones, while the 4-methoxy substitution on the phenyl ring increases lipophilicity. It is stored at 2–8°C due to sensitivity to light and moisture .

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one involves multiple steps, including the formation of the chromenone core and the attachment of the glycosidic moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The O-glycosidic bond between the chromenone and glucose can undergo hydrolysis under acidic or enzymatic conditions:

Reaction Conditions Products
Acidic hydrolysisDilute HCl, heat (80–100°C)Aglycone (5-hydroxy-2-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one) + glucose
Enzymatic hydrolysisβ-Glucosidase, pH 5–7, 37°CSame as above, with stereospecific cleavage of the β-glycosidic bond

The glucosyl group’s stereochemistry ((2S,3R,4S,5R,6R)) ensures specificity in enzymatic cleavage.

Methylation of the 5-Hydroxy Group

The phenolic hydroxyl at position 5 can be methylated to form a methoxy derivative:

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, 60°C5-Methoxy-2-(4-methoxyphenyl)-7-glucosyloxy-4H-chromen-4-one

Selectivity may require protecting the glucose hydroxyls .

Acetylation of Hydroxyl Groups

All hydroxyl groups (phenolic and glucose) can undergo acetylation:

Reagent Conditions Product
Acetic anhydridePyridine, RTFully acetylated derivative (phenolic and glucose -OH groups acetylated)

Oxidation Reactions

The glucose moiety’s vicinal diols (C2–C3 and C3–C4) are susceptible to oxidation:

Reagent Conditions Product
NaIO₄Aqueous, pH 7, RTCleavage of glucose ring to dialdehyde derivatives

Demethylation of the 4-Methoxyphenyl Group

The methoxy group on the phenyl ring can be demethylated under harsh conditions:

Reagent Conditions Product
BBr₃DCM, -78°C to RT5-Hydroxy-2-(4-hydroxyphenyl)-7-glucosyloxy-4H-chromen-4-one

Metal Chelation

The 4-keto and 5-hydroxy groups enable chelation with metal ions:

Metal Ion Conditions Application
Al³⁺/Fe³⁺Methanol, RTFormation of colored complexes (UV-Vis analysis)

Photochemical Degradation

Exposure to UV/visible light may induce:

  • Ring-opening reactions at the chromen-4-one core.

  • Dimerization via radical intermediates.

Storage recommendations (2–8°C, dark, dry) suggest instability under light or heat .

Key Stability Considerations

Factor Effect
LightPotential photodegradation (requires dark storage)
MoistureHydrolysis of glycosidic bond (keep desiccated)
TemperatureDecomposition above 25°C (store at 2–8°C)

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. Its hydroxyl groups are thought to play a crucial role in this activity by donating electrons to neutralize reactive oxygen species (ROS) .

Anticancer Properties
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. For instance, one study reported that compounds similar to this one showed efficacy against breast and colon cancer cells by modulating signaling pathways involved in cell survival .

Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown effectiveness against several fungal strains by disrupting their membrane integrity and inhibiting ergosterol biosynthesis, which is vital for fungal cell viability .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in metabolic processes. For example, it may inhibit topoisomerase and cytochrome P450 enzymes, which are important targets in cancer therapy and drug metabolism .

Food Science Applications

Preservative Potential
Due to its antioxidant properties, the compound could be utilized as a natural preservative in food products. Its ability to prevent lipid peroxidation makes it suitable for extending the shelf life of perishable goods .

Case Studies

  • Antioxidant Efficacy in Cellular Models
    A study investigated the antioxidant effects of similar compounds derived from chromenone structures on human fibroblast cells. Results indicated a significant reduction in oxidative damage markers when treated with these compounds compared to controls.
  • Inhibition of Cancer Cell Growth
    Research published in 2021 highlighted the anticancer effects of chromenone derivatives on MCF-7 breast cancer cells. The study found that treatment with these compounds led to a dose-dependent decrease in cell viability and an increase in apoptotic markers .
  • Fungal Inhibition Studies
    An investigation into the antifungal activity of related compounds revealed that they effectively inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, suggesting their potential as therapeutic agents against fungal infections .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Apigetrin (5-Hydroxy-2-(4-hydroxyphenyl)-7-O-β-D-glucopyranosyl-4H-chromen-4-one; CAS 578-74-5)

  • Structural Differences :
    • The phenyl group at position 2 is 4-hydroxyphenyl instead of 4-methoxyphenyl.
    • Molecular formula: C₂₁H₂₀O₁₀ (MW 432.38) .
  • Physicochemical Properties :
    • Lower molecular weight and slightly higher polarity due to the hydroxyl group.
    • TPSA (Topological Polar Surface Area): ~225 Ų (estimated), similar to the target compound.
  • Biological Implications :
    • The hydroxyl group may increase antioxidant activity but reduce membrane permeability compared to the methoxy group in the target compound .

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-O-β-D-glucopyranosyl-4H-chromen-4-one (CAS 23627-87-4)

  • Structural Differences :
    • Glycosylation occurs at position 3 instead of position 7.
    • Additional hydroxyl group at position 7.
    • Molecular formula: C₂₁H₂₀O₁₁ (MW 448.38) .
  • Physicochemical Properties :
    • Higher TPSA (~240 Ų) due to the extra hydroxyl group.
    • Reduced solubility compared to the target compound due to steric hindrance at position 3.
  • Biological Implications :
    • Altered glycosylation position may affect interactions with enzymes or receptors, such as cytochrome P450 isoforms .

Naringoside (Naringenin 7-O-Rutinoside; CAS 10236-47-2)

  • Structural Differences: Flavanone backbone (saturated C-ring) vs. flavone (unsaturated C-ring). Disaccharide (rutinose) at position 7 instead of a monosaccharide. Molecular formula: C₂₇H₃₂O₁₄ (MW 580.53) .
  • Physicochemical Properties: Higher molecular weight and TPSA (225.06 Ų) due to the disaccharide. Predicted low gastrointestinal absorption (Ghose rule: non-compliant) .
  • Biological Implications :
    • The saturated C-ring reduces antioxidant capacity but may enhance stability in acidic environments (e.g., the stomach) .

5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (CAS 1244-78-6)

  • Structural Differences: No glycosyl group; three methoxy groups on the phenyl ring. Molecular formula: C₁₉H₁₈O₇ (MW 358.35) .
  • Physicochemical Properties :
    • Higher lipophilicity (LogPo/w ~2.5) due to methoxy groups.
    • Lower solubility in aqueous media compared to glycosylated analogs.

Comparative Data Table

Property Target Compound Apigetrin 3-O-Glucosyl Flavone Naringoside Trimethoxyphenyl Flavone
Molecular Weight 446.40 432.38 448.38 580.53 358.35
Glycosylation Position 7-O-β-D-glucose 7-O-β-D-glucose 3-O-β-D-glucose 7-O-rutinose None
Phenyl Substitution 4-methoxy 4-hydroxy 4-hydroxy 4-hydroxy 3,4,5-trimethoxy
TPSA (Ų) ~220 ~225 ~240 225.06 ~90
LogPo/w -0.87 (consensus) -1.2 -1.5 -0.44 2.5
Bioavailability Score 0.17 0.15 0.12 0.17 0.55

Key Research Findings

Glycosylation Impact: The 7-O-glucosyl group in the target compound enhances water solubility (e.g., LogS = -2.98) compared to non-glycosylated analogs like the trimethoxyphenyl flavone (LogS = -4.5) . Glycosylation at position 7 is associated with improved stability in physiological environments compared to position 3 .

Methoxy vs.

Biological Activity: Naringoside’s disaccharide moiety (rutinose) reduces GI absorption but may prolong systemic circulation via lymphatic uptake . The target compound’s balanced LogPo/w and TPSA suggest moderate BBB permeability, unlike highly polar analogs like 3-O-glucosyl flavone .

Biological Activity

5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex flavonoid compound with potential therapeutic applications. This article reviews its biological activities based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple hydroxyl groups and a chromenone backbone. Its molecular formula is C37H39O18C_{37}H_{39}O_{18} with a molecular weight of approximately 771.71 g/mol. The compound exhibits significant solubility in organic solvents and has been noted for its stability under various conditions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cell Line Studies : In vitro evaluations showed that the compound significantly inhibits the proliferation of various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 0.227 μM, indicating potent activity against tumor growth .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase by disrupting microtubule dynamics and promoting apoptosis in cancer cells. This was evidenced by increased expression of cell cycle regulators such as Cyclin B1 and Cdc2 .

Antioxidant Properties

The compound has been shown to possess strong antioxidant activity. In various assays, it effectively scavenges free radicals and reduces oxidative stress markers in cellular systems. This activity is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects .

Anti-inflammatory Effects

Studies suggest that the compound can modulate inflammatory responses. It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in treating chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good bioavailability due to its favorable solubility characteristics. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Data Summary

Biological Activity Cell Line/Model IC50 (μM) Mechanism
AnticancerHCT1160.227G2/M phase arrest
AnticancerA5490.574Apoptosis induction
AntioxidantDPPH AssayN/AFree radical scavenging
Anti-inflammatoryMacrophage modelN/ACytokine reduction

Case Studies

  • Study on Colon Cancer : A study evaluated the effects of the compound on HCT116 xenograft models in vivo. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anti-colon carcinoma agent .
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound reduced TNF-alpha levels significantly, showcasing its anti-inflammatory potential .

Q & A

Q. What are the key challenges in synthesizing this flavonoid glycoside with high stereochemical purity?

Methodological Answer: The compound’s glycosidic linkage and hydroxyl-rich structure require precise control during synthesis. Key steps include:

  • Glycosylation : Use a protected glucose derivative (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran) to avoid side reactions. Koenigs-Knorr glycosylation with silver oxide as a promoter is recommended for β-anomeric selectivity .
  • Protection/Deprotection : Benzyl or acetyl groups protect hydroxyls during coupling. Final deprotection with hydrogenolysis (Pd/C) or mild acid hydrolysis ensures structural integrity .
  • Characterization : Validate stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, comparing coupling constants (e.g., JH1,H278HzJ_{H-1',H-2'} \approx 7-8 \, \text{Hz} for β-linkage) with literature .

Q. How can researchers confirm the compound’s solubility and stability in aqueous buffers for pharmacological assays?

Methodological Answer:

  • Solubility Testing : Use the shake-flask method with phosphate-buffered saline (PBS, pH 7.4) and measure saturation concentration via HPLC-UV. Evidence suggests a predicted solubility of 0.604 mg/mL (ESOL) but experimental validation is critical due to discrepancies in computational models .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via LC-MS. The glycosidic bond is prone to enzymatic hydrolysis; include β-glucosidase inhibitors in cell-based assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s CYP inhibition potential be resolved?

Methodological Answer: Discrepancies between in silico predictions (e.g., no CYP3A4 inhibition) and in vitro assays may arise from:

  • Metabolite Interference : Test the aglycone (5-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) separately, as deglycosylation in hepatic microsomes may produce active metabolites .
  • Assay Conditions : Use human recombinant CYP isoforms with fluorogenic substrates (e.g., Vivid® kits) and validate with positive controls (ketoconazole for CYP3A4) .

Q. What experimental designs are optimal for evaluating its antioxidant activity in complex biological matrices?

Methodological Answer:

  • In Vitro : Use ORAC (Oxygen Radical Absorbance Capacity) and DPPH assays with Trolox as a standard. Account for matrix effects (e.g., serum proteins) by spiking known concentrations into human plasma .
  • In Vivo : Apply a randomized block design with split-plot arrangements (e.g., treatment groups × time points) to assess lipid peroxidation (MDA levels) and glutathione reductase activity in rodent models .

Q. How can non-covalent interactions (e.g., hydrogen bonding) between the compound and target proteins be systematically analyzed?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., NADPH oxidase) using AMBER or GROMACS. Focus on hydroxyl and methoxy groups as hydrogen bond donors/acceptors .
  • Crystallography : Co-crystallize with the target protein (if available) and resolve structure via X-ray diffraction. The glucose moiety may stabilize binding through water-mediated hydrogen bonds .

Q. What strategies mitigate low bioavailability in preclinical studies?

Methodological Answer:

  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance intestinal absorption. Optimize using Box-Behnken experimental design (variables: polymer ratio, surfactant concentration) .
  • Prodrug Synthesis : Modify hydroxyl groups with acetyl or PEGylated moieties to increase lipophilicity. Validate hydrolysis rates in simulated gastric fluid .

Q. How should researchers reconcile conflicting data on its LogP (predicted vs. experimental)?

Methodological Answer:

  • Experimental LogP : Determine via shake-flask (octanol/water) with HPLC quantification. Reported consensus LogP is -0.87, but experimental values may vary due to ionization (pKa ≈ 9.2 for phenolic hydroxyls) .
  • Adjust Computational Models : Use COSMO-RS or quantum mechanical calculations (DFT) to account for solvent effects and tautomerism .

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